N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N2-(3,5-Dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with halogenated aryl groups (3,5-dichlorophenyl and 3-fluorophenyl) and a morpholine moiety.
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-8-13(21)10-16(9-12)24-18-25-17(23-15-3-1-2-14(22)11-15)26-19(27-18)28-4-6-29-7-5-28/h1-3,8-11H,4-7H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGMKDPLURGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the dichlorophenyl, fluorophenyl, and morpholinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and morpholine. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Agrochemical Context
Triazine derivatives are widely utilized in pesticides. For example:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are insecticides targeting chitin synthesis .
- Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) is a sulfonylurea herbicide .
Key Differences :
- This could influence binding affinity to biological targets.
- Unlike prosulfuron, the absence of a sulfonamide group in the target compound may reduce herbicidal activity but could favor pesticidal or antifungal applications .
Morpholine-Substituted Triazine Derivatives
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Synthesis: Produced from 2,4-dichloro-6-morpholino-1,3,5-triazine and N-methylaniline with an 81.3% yield .
- Structure : Features a methyl group and unsubstituted phenyl at the N2 and N4 positions, respectively, versus the halogenated aryl groups in the target compound.
- Properties: Crystallographic data confirm normal bond lengths (C–N: 1.33–1.37 Å; C–Cl: 1.73 Å) and angles, suggesting stability .
Comparison :
- The target compound’s 3,5-dichlorophenyl and 3-fluorophenyl groups likely increase steric bulk and lipophilicity compared to the simpler phenyl and methyl substituents in this analog. This could enhance membrane permeability but reduce solubility .
N2-(3-Chloro-4-fluorophenyl)-N4-(3-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine (CAS 898648-09-4)
- Structure : Substituted with 3-chloro-4-fluorophenyl and 3-methoxyphenyl groups.
- Molecular Weight : 430.9; molecular formula C20H20ClFN6O2 .
Comparison :
- The 3-methoxyphenyl group introduces an electron-donating methoxy substituent, which may increase electron density on the triazine core compared to the target compound’s electron-withdrawing 3,5-dichlorophenyl group. This could alter reactivity in nucleophilic substitution reactions .
N2-(3-Chloro-4-Fluorophenyl)-N4-(4-Ethylphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine (CAS 898630-64-3)
- Structure : Features a 4-ethylphenyl group, enhancing lipophilicity.
- Molecular Weight : 428.9; molecular formula C21H22ClFN6O .
Comparison :
- However, the ethyl group may sterically hinder interactions with target enzymes .
Biological Activity
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes multiple functional groups that may influence its interaction with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 430.9 g/mol. The presence of chlorine and fluorine atoms in its structure is significant as these halogens can enhance the compound’s biological activity by improving binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C21H21Cl2FN6O |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 1179488-74-4 |
Anticancer Properties
Research has indicated that triazine derivatives exhibit anticancer properties through various mechanisms, including inhibition of specific kinases involved in tumor growth. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines by targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .
Case Study: EGFR Inhibition
A study demonstrated that triazine derivatives could inhibit EGFR with sub-micromolar IC50 values. The binding affinity to mutant forms of EGFR was significantly higher than to the wild-type receptor, indicating potential effectiveness in treating resistant cancer types .
The mechanism of action for this compound likely involves:
- Target Binding : The compound binds to specific enzymes or receptors involved in cellular signaling pathways.
- Signal Modulation : By modulating these pathways, the compound can influence cell proliferation and apoptosis.
- Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which play a crucial role in cancer progression .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest that modifications in the triazine core can lead to enhanced bioavailability and reduced toxicity profiles.
Comparative Analysis with Similar Compounds
To assess the unique properties of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Kinase Target | IC50 (µM) |
|---|---|---|---|
| N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine | Moderate | EGFR | 0.25 |
| N2-(3-bromophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine | High | VEGFR | 0.15 |
| N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine | Potential | Unknown | TBD |
Q & A
Q. What computational methods predict material science applications (e.g., photostability)?
- Methodological Answer : Perform TD-DFT calculations to analyze UV absorption spectra and excited-state dynamics. Simulate polymer composites (Materials Studio) to assess triazine-matrix interactions. Experimental validation via accelerated weathering tests (QUV chamber) quantifies photodegradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
